Lsd1-IN-22 -

Lsd1-IN-22

Catalog Number: EVT-12531349
CAS Number:
Molecular Formula: C9H8BrF2N
Molecular Weight: 248.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lsd1-IN-22 is a compound that acts as an inhibitor of lysine-specific demethylase 1, commonly known as LSD1. This enzyme plays a significant role in epigenetic regulation by demethylating specific lysine residues on histones, thus influencing gene expression. The development of Lsd1-IN-22 is part of a broader effort to create selective inhibitors for LSD1, which are being investigated for their potential therapeutic applications, particularly in cancer treatment and other diseases linked to epigenetic dysregulation.

Source

Lsd1-IN-22 was synthesized as part of research aimed at identifying novel inhibitors of LSD1. The compound is derived from various synthetic methodologies that focus on modifying existing structures to enhance potency and selectivity against LSD1 while minimizing off-target effects.

Classification

Lsd1-IN-22 falls under the classification of small molecule inhibitors, specifically targeting lysine demethylases. It is categorized within the broader class of epigenetic modulators, which are compounds that alter the expression of genes without changing the underlying DNA sequence.

Synthesis Analysis

Methods

The synthesis of Lsd1-IN-22 involves several key steps, typically starting from a common intermediate. The process includes:

  1. Formation of Intermediates: Initial compounds are synthesized through various organic reactions such as condensation and substitution reactions.
  2. Chromophore Attachment: Chromophores are introduced to the structure via nucleophilic substitution reactions, enhancing the compound's properties for biological assays.
  3. Final Modifications: The final compound is obtained through deprotection steps and purification processes like high-performance liquid chromatography (HPLC) to ensure the desired purity and yield.

Technical Details

The synthesis typically employs techniques such as:

  • Solid-phase peptide synthesis for constructing peptide-based inhibitors.
  • Mass spectrometry and nuclear magnetic resonance spectroscopy for characterization and verification of the synthesized compounds.
  • HPLC for purification and analysis of the final product.
Molecular Structure Analysis

Structure

Lsd1-IN-22 possesses a defined molecular structure characterized by specific functional groups that confer its inhibitory activity against LSD1. The exact structure includes:

  • A central scaffold that interacts with the active site of LSD1.
  • Functional groups that enhance binding affinity and specificity.

Data

Molecular data is typically gathered using:

  • X-ray crystallography to determine the three-dimensional arrangement of atoms within Lsd1-IN-22.
  • Nuclear magnetic resonance spectroscopy to confirm structural integrity and purity.
Chemical Reactions Analysis

Reactions

Lsd1-IN-22 undergoes specific chemical reactions that facilitate its interaction with LSD1. Key reactions include:

  • Covalent binding to the flavin adenine dinucleotide cofactor within LSD1, leading to irreversible inhibition.
  • Hydrolysis reactions that may occur during the enzymatic process, resulting in the release of byproducts such as formaldehyde.

Technical Details

The kinetics of these reactions are studied using various assay techniques, including:

  • Fluorescence-based assays to monitor real-time interactions between Lsd1-IN-22 and LSD1.
  • Inhibition assays to determine the potency (IC50 values) and efficacy of Lsd1-IN-22 against LSD1 activity.
Mechanism of Action

Process

The mechanism by which Lsd1-IN-22 inhibits LSD1 involves several key steps:

  1. Binding: The compound binds to the active site of LSD1, specifically targeting residues critical for its catalytic function.
  2. Covalent Modification: A covalent bond forms between Lsd1-IN-22 and the flavin adenine dinucleotide cofactor, preventing normal substrate interaction.
  3. Enzyme Inactivation: This modification leads to a loss of demethylation activity, thereby affecting gene expression patterns regulated by LSD1.

Data

Research has demonstrated that Lsd1-IN-22 significantly reduces LSD1 activity in vitro, with detailed kinetic studies revealing its binding affinity and selectivity compared to other amine oxidases.

Physical and Chemical Properties Analysis

Physical Properties

Lsd1-IN-22 exhibits specific physical properties essential for its function:

  • Molecular weight: Typically in the range suitable for small molecule inhibitors.
  • Solubility: Solubility characteristics are optimized for biological assays.

Chemical Properties

Chemical properties include:

  • Stability under physiological conditions.
  • Reactivity towards nucleophiles due to functional groups present in its structure.

Relevant analyses often involve:

  • Thermal stability tests.
  • pH stability assessments to understand its behavior in biological systems.
Applications

Lsd1-IN-22 is primarily explored for its potential applications in scientific research and therapeutic development, including:

  • Cancer Treatment: Inhibiting LSD1 can reactivate silenced tumor suppressor genes, making it a candidate for cancer therapies.
  • Neurodegenerative Diseases: Research suggests that modulating LSD1 activity may have implications in treating conditions like Alzheimer's disease due to its role in gene regulation associated with neurogenesis.

Properties

Product Name

Lsd1-IN-22

IUPAC Name

(1R,2S)-2-(4-bromo-2,5-difluorophenyl)cyclopropan-1-amine

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

InChI

InChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9+/m0/s1

InChI Key

SGUWSJVKVPNXAI-SSDLBLMSSA-N

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2F)Br)F

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2F)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.